![molecular formula C13H12N4OS B1452901 1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol CAS No. 1105198-26-2](/img/structure/B1452901.png)
1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol
Übersicht
Beschreibung
The compound “1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol” is a derivative of the pyrazolo[3,4-d]pyridazine class of compounds . Pyrazolo[3,4-d]pyridazine derivatives have attracted the attention of medicinal chemists due to their diverse pharmacological activities . They are known for their easy functionalization at various ring positions, making them attractive synthetic building blocks for designing and synthesis of new drugs .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry . These techniques would provide information about the functional groups present in the molecule and their arrangement.Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its functional groups. For example, the thiol group (-SH) is known to be reactive and could undergo various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These properties could include its solubility, stability, melting point, boiling point, and spectral properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Researchers have developed various synthetic routes to create pyrazolo[3,4-d]pyridazine derivatives and similar compounds. These synthetic methodologies often involve the reaction of specific precursors with hydrazine hydrate or other reagents to yield compounds with potential biological activities. The structural characterization of these compounds is typically confirmed through elemental analysis, IR, MS, 1H-NMR, and 13C-NMR spectral data.
For example, Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and pyrazolo[1,5-a]pyrimidine derivatives, establishing their structures through comprehensive spectral data and evaluating their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).
Biological Activities
The compounds synthesized in these studies were often screened for various biological activities, including cytotoxic, antimicrobial, anti-inflammatory, and antiproliferative activities. These screenings aim to identify potential therapeutic applications of the compounds.
Cytotoxicity : The study by Hassan et al. demonstrated that some synthesized pyrazolo[1,5-a]pyrimidine derivatives exhibited cytotoxic activity against EAC cells, suggesting potential for cancer treatment research.
Antimicrobial and Anti-inflammatory Activities : Other research efforts have focused on evaluating the antimicrobial and anti-inflammatory properties of pyrazolo[3,4-d]pyridazine derivatives. For example, studies have shown that certain derivatives exhibit promising antimicrobial activity against a range of bacteria and fungi, highlighting their potential as leads for developing new antimicrobial agents.
Antiproliferative Activity : Nassar et al. (2016) synthesized 1-(4-(1H-indol-3-yl)-6-(4-methoxyphenyl)pyrimidin-2-yl)hydrazine and its pyrazolo pyrimidine derivatives, evaluating their antiproliferative activities. This study indicates the potential use of these compounds in cancer research (Nassar et al., 2016).
Wirkmechanismus
Target of Action
The compound contains a pyridazine ring, which is known to interact with various biological targets. For example, pyridazine derivatives have been found to interact with enzymes like monoamine oxidase and tyrosine kinase 2 .
Biochemical Pathways
Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Pyridazine derivatives have been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Result of Action
Based on the activities of similar compounds, it could potentially have a range of effects, depending on its specific targets .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-methoxyphenyl)-4-methyl-6H-pyrazolo[3,4-d]pyridazine-7-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c1-8-9-7-14-17(12(9)13(19)16-15-8)10-5-3-4-6-11(10)18-2/h3-7H,1-2H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGYPWUATQEQOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)C2=C1C=NN2C3=CC=CC=C3OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



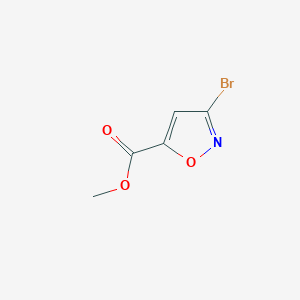
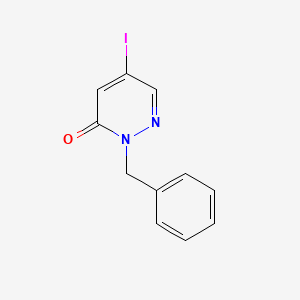
![2-(6,7-Dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid hydrochloride](/img/structure/B1452821.png)


![rac-(2R,3R)-3-[(cyclopropylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1452826.png)
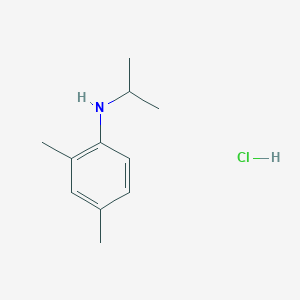

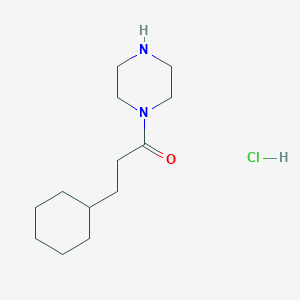
![1-[(dimethylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1452835.png)
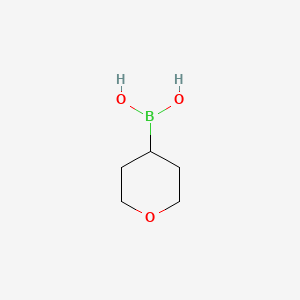
![2-(acetylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid](/img/structure/B1452837.png)
![1H-Pyrrolo[2,3-B]pyridine, 5-methyl-1-(phenylsulfonyl)-](/img/structure/B1452838.png)
